Cas no 2227744-39-8 ((2R)-2-(2,5-dimethylthiophen-3-yl)oxirane)
(2R)-2-(2,5-dimethylthiophen-3-yl)oxirane Chemical and Physical Properties
Names and Identifiers
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- (2R)-2-(2,5-dimethylthiophen-3-yl)oxirane
- EN300-1997656
- 2227744-39-8
-
- Inchi: 1S/C8H10OS/c1-5-3-7(6(2)10-5)8-4-9-8/h3,8H,4H2,1-2H3/t8-/m0/s1
- InChI Key: HTJWDILZJDPPGY-QMMMGPOBSA-N
- SMILES: S1C(C)=CC(=C1C)[C@@H]1CO1
Computed Properties
- Exact Mass: 154.04523611g/mol
- Monoisotopic Mass: 154.04523611g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 40.8Ų
(2R)-2-(2,5-dimethylthiophen-3-yl)oxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1997656-0.05g |
(2R)-2-(2,5-dimethylthiophen-3-yl)oxirane |
2227744-39-8 | 0.05g |
$1296.0 | 2023-09-16 | ||
| Enamine | EN300-1997656-0.1g |
(2R)-2-(2,5-dimethylthiophen-3-yl)oxirane |
2227744-39-8 | 0.1g |
$1357.0 | 2023-09-16 | ||
| Enamine | EN300-1997656-0.25g |
(2R)-2-(2,5-dimethylthiophen-3-yl)oxirane |
2227744-39-8 | 0.25g |
$1420.0 | 2023-09-16 | ||
| Enamine | EN300-1997656-0.5g |
(2R)-2-(2,5-dimethylthiophen-3-yl)oxirane |
2227744-39-8 | 0.5g |
$1482.0 | 2023-09-16 | ||
| Enamine | EN300-1997656-1.0g |
(2R)-2-(2,5-dimethylthiophen-3-yl)oxirane |
2227744-39-8 | 1g |
$1543.0 | 2023-05-26 | ||
| Enamine | EN300-1997656-2.5g |
(2R)-2-(2,5-dimethylthiophen-3-yl)oxirane |
2227744-39-8 | 2.5g |
$3025.0 | 2023-09-16 | ||
| Enamine | EN300-1997656-5.0g |
(2R)-2-(2,5-dimethylthiophen-3-yl)oxirane |
2227744-39-8 | 5g |
$4475.0 | 2023-05-26 | ||
| Enamine | EN300-1997656-10.0g |
(2R)-2-(2,5-dimethylthiophen-3-yl)oxirane |
2227744-39-8 | 10g |
$6635.0 | 2023-05-26 | ||
| Enamine | EN300-1997656-1g |
(2R)-2-(2,5-dimethylthiophen-3-yl)oxirane |
2227744-39-8 | 1g |
$1543.0 | 2023-09-16 | ||
| Enamine | EN300-1997656-5g |
(2R)-2-(2,5-dimethylthiophen-3-yl)oxirane |
2227744-39-8 | 5g |
$4475.0 | 2023-09-16 |
(2R)-2-(2,5-dimethylthiophen-3-yl)oxirane Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on (2R)-2-(2,5-dimethylthiophen-3-yl)oxirane
Introduction to (2R)-2-(2,5-dimethylthiophen-3-yl)oxirane (CAS No. 2227744-39-8)
(2R)-2-(2,5-dimethylthiophen-3-yl)oxirane (CAS No. 2227744-39-8) is a specialized organic compound that has garnered significant attention in the fields of chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a chiral epoxide moiety and a 2,5-dimethylthiophenyl substituent. The combination of these functional groups endows the molecule with a range of interesting properties and potential applications.
The synthesis of (2R)-2-(2,5-dimethylthiophen-3-yl)oxirane has been a subject of extensive study due to its potential as an intermediate in the synthesis of more complex molecules. Recent advancements in asymmetric synthesis have enabled the efficient and selective preparation of this compound, making it increasingly accessible for further research and development. The use of chiral catalysts and ligands has been pivotal in achieving high enantiomeric purity, which is crucial for many applications in pharmaceuticals and materials science.
In the realm of pharmaceutical research, (2R)-2-(2,5-dimethylthiophen-3-yl)oxirane has shown promise as a building block for the synthesis of bioactive compounds. The presence of the epoxide group allows for facile ring-opening reactions, which can be exploited to introduce various functional groups and create diverse chemical structures. This versatility makes it an attractive candidate for the development of new drugs targeting specific biological pathways.
One notable area of research involves the use of (2R)-2-(2,5-dimethylthiophen-3-yl)oxirane in the synthesis of anti-inflammatory agents. Studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity, potentially due to their ability to modulate key signaling pathways involved in inflammation. This has led to increased interest in exploring its therapeutic potential for conditions such as arthritis and other inflammatory diseases.
Beyond pharmaceutical applications, (2R)-2-(2,5-dimethylthiophen-3-yl)oxirane has also found utility in materials science. The unique electronic properties of the thiophene ring make it an excellent candidate for the development of organic semiconductors and other functional materials. Recent research has focused on incorporating this compound into polymer architectures to enhance their electrical conductivity and stability.
The environmental impact of chemical compounds is a critical consideration in modern research. Studies on the biodegradability and toxicity of (2R)-2-(2,5-dimethylthiophen-3-yl)oxirane have shown that it exhibits low toxicity and good biodegradability under controlled conditions. This makes it a more environmentally friendly option compared to some traditional chemicals used in similar applications.
In conclusion, (2R)-2-(2,5-dimethylthiophen-3-yl)oxirane (CAS No. 2227744-39-8) is a versatile and promising compound with a wide range of potential applications in chemistry, pharmaceuticals, and materials science. Its unique molecular structure and favorable properties make it an important focus for ongoing research and development. As new synthetic methods continue to be developed and optimized, the future prospects for this compound are highly promising.
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